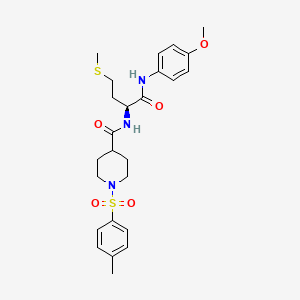
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound known for its multifaceted applications in various fields of scientific research The compound comprises a cyclopentylthio group, a 4-fluorophenylsulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route starts with the cyclopentylthio group formation, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the attachment of the 4-fluorophenylsulfonyl group under controlled conditions.
Industrial Production Methods: For large-scale production, catalytic hydrogenation and organometallic catalysis are employed to achieve high yields and purity. The process often involves the use of robust metal catalysts such as palladium or platinum to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : Oxidative conditions can modify the cyclopentylthio group, leading to sulfoxides or sulfones.
Reduction: : Reductive environments may reduce the sulfonyl group to a sulfonamide.
Substitution: : The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and strong nucleophiles for substitution. Reaction conditions are tailored to maintain the integrity of the compound’s core structure.
Major Products: The primary products formed depend on the reaction type:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Sulfonamides.
Substitution: : Variants with different nucleophilic groups replacing the fluorine.
Scientific Research Applications
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has broad applications across several research domains:
Chemistry: : Used as an intermediate in organic synthesis and for developing novel chemical entities.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for therapeutic potentials, including anti-inflammatory and analgesic properties.
Industry: : Employed in manufacturing specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. Its mechanism involves binding to enzyme active sites or receptor proteins, modulating biochemical pathways. The piperidine ring often plays a crucial role in the compound's binding affinity and specificity.
Comparison with Similar Compounds
Comparatively, 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups which impart distinct chemical properties:
Similar Compounds: : 2-(Cyclopentylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, 2-(Cyclopentylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3S2/c19-14-5-7-16(8-6-14)25(22,23)17-9-11-20(12-10-17)18(21)13-24-15-3-1-2-4-15/h5-8,15,17H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRPHFFHJCQCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(2,3-dimethylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746916.png)
![N-[(4-ethylphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2746917.png)

![(E)-2-Cyano-3-[1-(difluoromethyl)pyrrol-2-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2746921.png)
![4-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B2746922.png)
![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)
![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)
![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)
![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)

![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate hydrochloride](/img/structure/B2746931.png)

